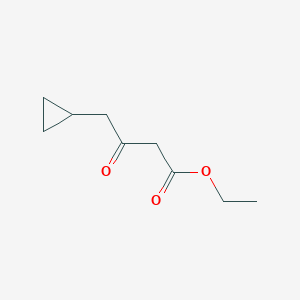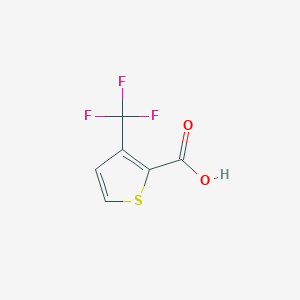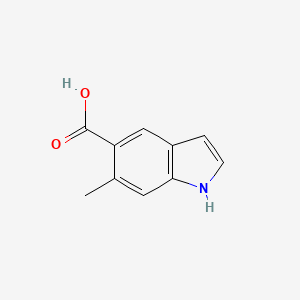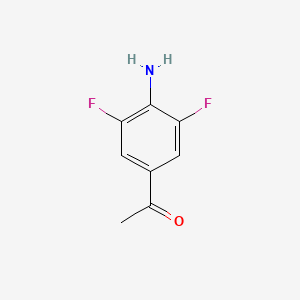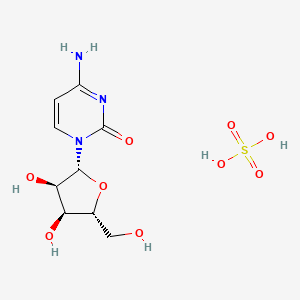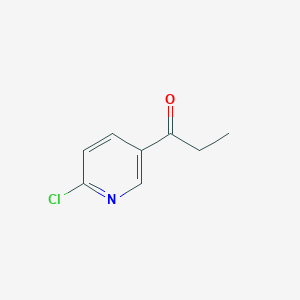
1-(6-Chloropyridin-3-yl)propan-1-one
Übersicht
Beschreibung
1-(6-Chloropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8ClNO . It is also known by its IUPAC name, 1-(6-chloropyridin-3-yl)propan-1-one .
Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyridin-3-yl)propan-1-one consists of a pyridine ring attached to a propone group . The molecular weight of the compound is 169.61 .Physical And Chemical Properties Analysis
1-(6-Chloropyridin-3-yl)propan-1-one has a boiling point of 292.5ºC at 760 mmHg and a density of 1.189g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Probe Development
- Alpha-Nitro Ketone Synthesis : 1-(6-Chloropyridin-3-yl)propan-1-one has been utilized in synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, useful for probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Spectroscopic and Structural Analysis
- Molecular Structure Studies : The compound has been studied for its molecular structure, spectroscopic properties, and quantum chemical aspects, contributing to understanding the stability and charge distribution within similar molecules (Sivakumar et al., 2021).
- X-ray Crystallography : Investigations into the crystal structure of derivatives of 1-(6-Chloropyridin-3-yl)propan-1-one provide insights into the geometrical configuration and intermolecular interactions of these compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Biological Activity and Antimicrobial Properties
- Anticancer and Antimicrobial Potential : Certain derivatives of 1-(6-Chloropyridin-3-yl)propan-1-one have been studied for their potential anticancer and antimicrobial activities, indicating the compound's relevance in pharmaceutical research (Kuznetsov, Mazhed, & Serova, 2010).
Analytical Chemistry and Identification
- Identification of Cathinones : The compound has been used in identifying and derivatizing novel cathinones, aiding in forensic and analytical chemistry (Nycz, Paździorek, Małecki, & Szala, 2016).
Chemical Synthesis
- Synthesis of Novel Compounds : The compound is used in the synthesis of diverse chemical structures like oxadiazoles and pyrazolines, exploring its utility in creating novel molecules with potential biological activities (Hon, 2013).
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEASVECCOHTXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617071 | |
| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)propan-1-one | |
CAS RN |
872088-03-4 | |
| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

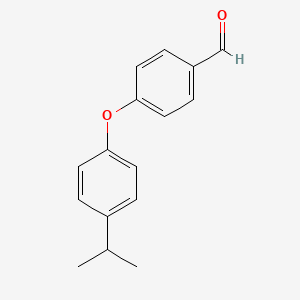

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)
![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)
![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)
